1-(4-fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1H-1,2,3-triazole derivative featuring a pyridin-4-yl group at position 5, a 4-fluoro-3-methylphenyl group at position 1, and a pyridin-3-ylmethyl carboxamide substituent at position 2. Its synthesis likely employs "Click" chemistry (azide-alkyne cycloaddition) and Suzuki–Miyaura cross-coupling reactions, as these methods are well-documented for analogous triazole systems . Molecular docking studies on similar analogs indicate that polar substituents on the triazole core enhance binding affinity to CA-II’s active site .
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O/c1-14-11-17(4-5-18(14)22)28-20(16-6-9-23-10-7-16)19(26-27-28)21(29)25-13-15-3-2-8-24-12-15/h2-12H,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSKWIWTTAXNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the fluoro-methylphenyl and pyridinyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-methylphenyl group. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences :
- Heterocyclic Core : The target compound uses a 1,2,3-triazole, whereas others employ pyrazole (e.g., ) or pyrrolidine (e.g., ) scaffolds. Triazoles offer metabolic stability and strong hydrogen-bonding capacity compared to pyrazoles .
- Substituent Effects : The 4-fluoro-3-methylphenyl group introduces steric bulk and electron-withdrawing properties, contrasting with simpler fluorophenyl (e.g., ) or chlorophenyl (e.g., ) groups. The dual pyridinyl moieties may enhance solubility and π-π stacking interactions .
Biological Activity
1-(4-Fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a novel compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is C_{17}H_{16}F_{N}_{5} with a molecular weight of approximately 313.34 g/mol. Its structure features a triazole ring, which is known for its role in various biological activities.
Antitumor Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant antitumor properties. For instance, derivatives similar to our compound have been shown to inhibit tumor growth in various cancer models. Specific analogs have demonstrated IC50 values in the low nanomolar range against several cancer cell lines, indicating potent antiproliferative effects.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CFI-400945 | HCT116 (colon cancer) | 5.0 |
| Compound A | KMS-12 BM (multiple myeloma) | 640 |
| Compound B | NCI-H1581 (FGFR1-amplified) | 2.0 |
These findings suggest that the triazole-containing compound may act through similar mechanisms, possibly involving inhibition of key signaling pathways involved in tumor proliferation.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of receptor tyrosine kinases such as VEGFR and FGFR. These kinases play crucial roles in angiogenesis and cell proliferation.
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells, potentially through activation of caspase pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G1/S phase, thereby inhibiting further proliferation.
Case Studies
In vivo studies have demonstrated the efficacy of triazole derivatives in xenograft models:
- Xenograft Model Study : Mice implanted with HCT116 tumors treated with a triazole derivative showed a significant reduction in tumor size compared to controls (96% tumor growth inhibition at a dose of 10 mg/kg).
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that triazole derivatives exhibit manageable toxicity profiles at therapeutic doses, with no significant adverse effects observed in animal models.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(4-fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound’s synthesis typically involves multi-step routes, such as:
- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
- Step 2 : Coupling of fluorophenyl and pyridyl substituents via Ullmann or Buchwald-Hartwig reactions.
- Step 3 : Carboxamide formation using EDC/HOBt-mediated coupling between the triazole carboxylic acid and the pyridinylmethyl amine.
- Key Considerations : Monitor regioselectivity during triazole formation and optimize reaction conditions (e.g., solvent, catalyst loading) to avoid byproducts .
Q. How can the compound’s structure be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refining crystal structures, ensuring data-to-parameter ratios >15 and R-factors <0.06 for high confidence .
- NMR Analysis : Assign peaks using 2D experiments (HSQC, HMBC) to verify substituent positions, particularly distinguishing between pyridin-3-yl and pyridin-4-yl groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with ppm error <4.
Q. What are common challenges in purifying this compound, and how are they resolved?
- Methodological Answer :
- Solubility Issues : Use mixed solvents (e.g., DCM/MeOH) for recrystallization.
- Byproduct Removal : Employ preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOEs or splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Investigate rotational barriers of the pyridinylmethyl group via variable-temperature NMR to explain anomalous splitting .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived torsion angles .
Q. What strategies optimize the compound’s bioactivity in kinase inhibition assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify pyridyl substituents to enhance binding affinity. For example:
- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridin-4-yl ring to improve π-stacking with kinase active sites .
- Adjust the fluorophenyl group’s position to reduce steric hindrance .
- Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres to block oxidative metabolism .
Q. How do researchers address low aqueous solubility in in vitro assays?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., DMSO/PEG-400) at <1% v/v to maintain cell viability.
- Prodrug Design : Introduce phosphate or glycoside moieties to the carboxamide group for enhanced solubility, followed by enzymatic cleavage in vivo .
Q. What experimental designs mitigate off-target effects in cellular assays?
- Methodological Answer :
- Counter-Screening : Test against panels of related kinases (e.g., c-Met, VEGFR2) to assess selectivity .
- CRISPR Knockout Models : Validate target specificity using cell lines with knocked-out genes of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
